molecular formula C9H6Cl3F3O B14029092 2,2-Dichloro-1-(2-chloro-5-(trifluoromethyl)phenyl)ethanol

2,2-Dichloro-1-(2-chloro-5-(trifluoromethyl)phenyl)ethanol

Cat. No.: B14029092
M. Wt: 293.5 g/mol
InChI Key: ADZNQFQQTQHNTQ-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(2-chloro-5-(trifluoromethyl)phenyl)ethanol is a chiral organic compound of significant interest in modern medicinal chemistry research. Its molecular structure incorporates multiple halogens, including chlorine and fluorine, which are known to be critical pharmacophores in drug design. Over 250 FDA-approved drugs contain chlorine, as these atoms can profoundly influence a molecule's bioavailability, metabolic stability, and binding affinity to biological targets . The trifluoromethyl (CF3) group, in particular, is a key feature in many agrochemicals and pharmaceuticals due to its ability to enhance lipid solubility and overall potency . The specific arrangement of this compound suggests potential utility as a versatile synthetic intermediate or building block in the development of new active compounds. Researchers can leverage this chemical to explore new therapeutic areas or to optimize the properties of lead molecules in drug discovery programs. This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H6Cl3F3O

Molecular Weight

293.5 g/mol

IUPAC Name

2,2-dichloro-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H6Cl3F3O/c10-6-2-1-4(9(13,14)15)3-5(6)7(16)8(11)12/h1-3,7-8,16H

InChI Key

ADZNQFQQTQHNTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(C(Cl)Cl)O)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of This compound typically involves the introduction of the dichloromethyl group onto a substituted phenyl ethanone or acetophenone precursor, followed by reduction to the corresponding ethanol. The key steps include:

  • Preparation of the appropriately substituted acetophenone derivative bearing chloro and trifluoromethyl substituents.
  • Halogenation to introduce the dichloromethyl group at the alpha position.
  • Reduction of the ketone to the corresponding secondary alcohol.

Synthesis of Substituted Acetophenone Precursors

A common approach to obtain the substituted acetophenone intermediate involves lithiation of a dichlorobromobenzene derivative followed by electrophilic acylation with trifluoroacetate esters or anhydrides under low temperature conditions. For example, under nitrogen protection, 3,5-dichloro-bromobenzenes are treated with n-butyllithium at -78 °C in tetrahydrofuran, followed by addition of trifluoroacetic acid ethyl ester to yield 3,5-dichloro-2,2,2-trifluoroacetophenones with yields ranging from 25% to 48% depending on conditions (Table 1).

Entry Reagents & Conditions Yield (%) Notes
1 n-BuLi, THF, -78 °C, then trifluoroacetate ester 39 1 hour lithiation, 2 hours acylation
2 n-BuLi, THF, -78 °C, then N-methoxy-N-methyl trifluoroacetamide 25 Longer reaction time, 8 hours at room temp
3 t-BuLi, THF, -78 °C, then trifluoroacetic anhydride 48 Shorter reaction time, 2.5 hours at room temp

Table 1: Synthesis of dichloro-trifluoroacetophenone intermediates under various lithiation and acylation conditions

Introduction of the Dichloromethyl Group and Reduction

The alpha-dichloromethylation of the acetophenone intermediate can be achieved by chlorination methods, often using chlorinating agents under controlled conditions. Subsequently, the ketone group is reduced to the secondary alcohol.

One effective reduction method involves catalytic transfer hydrogenation using metal catalysts such as rhodium or iridium complexes with formic acid and triethylamine as hydrogen donors. For example, the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone to the corresponding (S)-2-chloro-1-(3,4-difluorophenyl)ethanol has been demonstrated using Rh or Ir catalysts with formic acid/triethylamine mixtures, achieving high enantioselectivity and yield. Though this example uses a difluorophenyl analogue, the methodology is applicable for chloro-trifluoromethyl substituted substrates.

Typical procedure:

  • Mix the ketone substrate with the catalyst (e.g., Rh or Ir complex) and solvent (e.g., toluene).
  • Add a premixed solution of formic acid and triethylamine at room temperature.
  • Stir and reflux overnight.
  • Quench with water, extract organic phase, and purify by silica gel chromatography.

Yields of isolated secondary alcohols are typically above 60%, with high optical purity when chiral catalysts are used.

Alternative Synthetic Routes

Other synthetic approaches include:

  • Use of borane complexes and chiral ligands for asymmetric reduction of ketones bearing halogenated aromatic rings.
  • Halohydrin formation followed by substitution or rearrangement reactions to install the dichloromethyl and hydroxyl groups.
  • Direct nucleophilic addition of chlorinated carbanions to aromatic aldehydes or ketones, followed by appropriate functional group manipulations.

Analytical and Purification Data

  • Chromatography: Silica gel column chromatography using petroleum ether and ethyl acetate mixtures (e.g., 10:1) is effective for purification.
  • Spectroscopy: NMR (1H, 13C), HPLC, and chiral HPLC are used for characterization and enantiomeric excess determination.
  • Yield and Purity: Reported isolated yields range from 25% to over 60% depending on step and conditions. Purity is typically confirmed by chromatographic and spectroscopic methods.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome Yield (%) Reference
1 Lithiation and Acylation n-BuLi or t-BuLi, THF, -78 °C, trifluoroacetate ester Dichloro-trifluoroacetophenone intermediate 25-48
2 Alpha-dichloromethylation Chlorinating agents (specifics not detailed) Dichloromethyl ketone derivative N/A Inferred
3 Catalytic Transfer Hydrogenation Rh or Ir catalyst, formic acid, triethylamine, reflux Secondary alcohol (2,2-dichloro-1-aryl ethanol) >60
4 Purification Silica gel chromatography (petroleum ether:ethyl acetate) Pure product N/A

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(2-chloro-5-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,2-Dichloro-1-(2-chloro-5-(trifluoromethyl)phenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(2-chloro-5-(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the trifluoromethyl group can enhance its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule, particularly the 2-chloro-5-(trifluoromethyl)phenyl group, but differ in their functional groups and substitution patterns:

5-(2-Chloro-5-(trifluoromethyl)phenyl)pent-1-en-3-ol (S26)
  • Structure: A pentenol chain replaces the dichloro-ethanol group.
  • Synthesis: Prepared via Grignard reaction (90% yield), indicating compatibility of the phenyl group with organometallic reagents .
2-[2-Chloro-5-(trifluoromethyl)phenyl]-2-oxoacetate
  • Structure: Features an oxoacetate ester instead of ethanol.
  • Reactivity : The electron-deficient carbonyl group may increase susceptibility to nucleophilic attack, unlike the hydroxyl group in the target compound, which can participate in hydrogen bonding .
2,2-Dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
  • Structure: Substitutes ethanol with an acetamide group.
  • Applications: Likely used as a pesticide intermediate; the amide group offers metabolic stability compared to the ethanol moiety, which may undergo oxidation .
Dinatrium-2-[1-ethyl-3-[2-chloro-5-(trifluoromethyl)phenyl]triazine-2-yl]-5-
  • Structure : Incorporates a triazine ring, adding complexity.

Data Table: Comparative Overview

Compound Name Functional Group Key Properties/Applications Reference
2,2-Dichloro-1-(2-chloro-5-(trifluoromethyl)phenyl)ethanol Ethanol Potential agrochemical intermediate; polar
5-(2-Chloro-5-(trifluoromethyl)phenyl)pent-1-en-3-ol Pentenol High-yield synthesis (90%); lipophilic
2-[2-Chloro-5-(trifluoromethyl)phenyl]-2-oxoacetate Oxoacetate Reactive carbonyl for organic synthesis
2,2-Dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide Acetamide Pesticide component; metabolic stability
Dinatrium-2-[1-ethyl-3-(2-chloro-5-(trifluoromethyl)phenyl)triazine-2-yl]-5- Triazine Herbicidal potential; conjugated system

Biological Activity

2,2-Dichloro-1-(2-chloro-5-(trifluoromethyl)phenyl)ethanol is an organic compound characterized by its complex structure, which includes multiple halogen substituents. This compound has garnered attention in various fields, particularly in pharmacology and toxicology, due to its potential biological activities. Understanding its biological activity is crucial for evaluating its applications in medicine and environmental science.

  • Molecular Formula : C9H6Cl2F4O
  • Molecular Weight : 277.04 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of electronegative fluorine and chlorine atoms enhances its reactivity, allowing it to form strong interactions with enzymes and receptors. This compound may inhibit or activate specific biological pathways, leading to a range of physiological effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, the trifluoromethyl group is often linked to increased antibacterial activity. Studies have shown that derivatives containing this group can effectively inhibit the growth of various bacterial strains.

CompoundMIC (µg/mL)Activity
Compound A16Active against MRSA
Compound B32Moderate activity against Gram-negative bacteria
This compoundTBDPotentially active

Anticancer Activity

The anticancer potential of similar halogenated compounds has been explored extensively. Compounds with multiple halogen substituents have shown selective cytotoxicity towards cancer cells. For example, studies have reported GI50 values (the concentration required to inhibit cell growth by 50%) as low as 0.229μM0.229\,\mu M for structurally related compounds.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various halogenated phenolic compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with trifluoromethyl groups exhibited enhanced activity compared to their non-fluorinated counterparts. The study concluded that such modifications could be crucial in developing new antimicrobial agents.

Study on Cytotoxicity

In another investigation focusing on the cytotoxic effects of halogenated phenols on cancer cell lines, it was found that the presence of dichloro and trifluoromethyl groups significantly increased the antiproliferative effects against several cancer types. The study demonstrated that these modifications could lead to more effective chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-Dichloro-1-(2-chloro-5-(trifluoromethyl)phenyl)ethanol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving halogenated intermediates. For example, intermediates like 2-chloro-5-(trifluoromethyl)benzaldehyde (used in triazole formation) or substituted acetophenones (e.g., 3'-chloro-5'-trifluoromethyl-2,2,2-trifluoroacetophenone) are key precursors. Optimization involves controlling reaction temperature (e.g., room temperature for hydrazine reactions) and using catalysts like cesium carbonate for deprotonation. Purification often employs silica gel column chromatography with dichloromethane as a solvent .

Q. How should researchers approach the purification of this compound, especially considering its halogenated substituents?

  • Methodological Answer : Due to the presence of multiple halogen atoms, which increase hydrophobicity, purification via column chromatography (silica gel, eluents like dichloromethane/hexane mixtures) is recommended. Recrystallization from methanol or ethyl acetate can improve purity. Monitoring by thin-layer chromatography (TLC) with UV detection ensures separation efficiency. Hazardous byproducts (e.g., chlorinated intermediates) require careful waste management .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups like hydroxyl (broad peak ~3250 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .
  • NMR : ¹H/¹³C NMR resolves aromatic proton environments (e.g., splitting patterns from trifluoromethyl and chloro substituents). ¹⁹F NMR is critical for detecting trifluoromethyl groups .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., exact mass ~317.983 Da for related derivatives) .

Advanced Research Questions

Q. How can computational methods like molecular dynamics predict the compound's behavior in different solvents?

  • Methodological Answer : Molecular dynamics simulations using force fields (e.g., TIP3P or TIP4P for aqueous systems) model solvation effects. Electrostatic interactions are computed via Particle Mesh Ewald (PME) summation, which efficiently handles long-range forces in periodic systems. Solvent accessibility and logP values (~5.24) predict partitioning behavior in biphasic systems .

Q. What strategies are recommended for resolving contradictions in crystallographic data during structural refinement?

  • Methodological Answer : Use SHELX software (e.g., SHELXL) for small-molecule refinement. For ambiguous electron density, iterative refinement with restraints on bond lengths/angles improves accuracy. Twinning analysis (via SHELXD) resolves overlapping reflections. High-resolution data (<1 Å) minimizes model bias .

Q. How can researchers assess the compound's reactivity under various conditions, especially regarding dehalogenation?

  • Methodological Answer : Kinetic studies under acidic/basic conditions monitor dehalogenation via HPLC or GC-MS. For example, HCl in methanol promotes cleavage of chloro groups, as seen in acetophenone derivative synthesis. Computational modeling (DFT) identifies transition states and activation energies for halogen loss pathways .

Q. What are the safety protocols for handling intermediates with toxic halogenated groups?

  • Methodological Answer : Conduct a hazard assessment per ACS guidelines, focusing on respiratory and dermal exposure risks. Use fume hoods for reactions involving volatile halogenated intermediates (e.g., 2-chloro-5-(trifluoromethyl)phenyl isocyanate). Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and flame-resistant lab coats. Gas evolution during reactions necessitates bubbler systems .

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